2-Amino-3-(thiazol-2-yl)propan-1-ol dihydrochloride
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Overview
Description
2-Amino-3-(thiazol-2-yl)propan-1-ol dihydrochloride is a chemical compound that features a thiazole ring, an amino group, and a hydroxyl group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(thiazol-2-yl)propan-1-ol dihydrochloride typically involves the reaction of thiazole derivatives with appropriate amino alcohols. One common method includes the reaction of 2-aminothiazole with epichlorohydrin under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide, followed by purification steps to isolate the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(thiazol-2-yl)propan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Amino-3-(thiazol-2-yl)propan-1-ol dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-Amino-3-(thiazol-2-yl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(thiazol-5-yl)propan-1-ol dihydrochloride: Similar structure but with a different position of the thiazole ring.
1-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride: Contains a thiazole ring and an amine group but lacks the hydroxyl group.
Uniqueness
2-Amino-3-(thiazol-2-yl)propan-1-ol dihydrochloride is unique due to the presence of both an amino group and a hydroxyl group attached to the thiazole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activities compared to similar compounds .
Properties
IUPAC Name |
2-amino-3-(1,3-thiazol-2-yl)propan-1-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS.2ClH/c7-5(4-9)3-6-8-1-2-10-6;;/h1-2,5,9H,3-4,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCFDXMRBOFMNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CC(CO)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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